molecular formula C9H21ClN2O2 B599714 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride CAS No. 169954-68-1

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Cat. No.: B599714
CAS No.: 169954-68-1
M. Wt: 224.729
InChI Key: JMLZLOMGUNTNJG-UHFFFAOYSA-N
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Description

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a Boc (tert-butoxycarbonyl)-protected diamine derivative. Its structure features a central propane backbone with a methyl group and a Boc-protected amine at the 2-position, alongside a free amine group at the 1-position, stabilized as a hydrochloride salt (CAS: 134597-95-8) . This compound is widely used in pharmaceutical synthesis as a building block for peptidomimetics, enzyme inhibitors, and ligands due to its stability under basic conditions and ease of deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-9(4,5)6-10;/h6,10H2,1-5H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLZLOMGUNTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662574
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169954-68-1
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-BOC-2-Methylpropane-1,2-diamine HCl
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydrochloride salt. One common method involves the reaction of 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Salt Formation: The free amine can form salts with various acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but is used to introduce amine functionalities into target molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

A comparative analysis of structurally related compounds is presented below, focusing on protecting groups, backbone modifications, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Structural Features Similarity Score Applications/Notes
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride 850033-67-9 Cbz (benzyloxycarbonyl) protecting group 0.96 Intermediate in peptide synthesis; acid-labile
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride 1408076-37-8 Azetidine ring instead of propane backbone 0.98 Conformationally constrained drug scaffolds
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride 169954-68-1 Boc group on 1-position instead of 2-position 0.95 Altered reactivity in nucleophilic substitutions
S-2-N-Boc-propane-1,2-diamine hydrochloride 1217631-35-0 Chiral center (S-configuration) Enantioselective synthesis
1-N-Boc-Butane-1,2-diamine hydrochloride Butane backbone (longer chain) Enhanced solubility in nonpolar solvents

Detailed Analysis

(i) Protecting Group Variants
  • 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride (CAS: 850033-67-9):
    The Cbz group offers orthogonal protection compared to Boc. While Boc is cleaved under acidic conditions (e.g., TFA), Cbz is removed via catalytic hydrogenation. This makes Cbz derivatives preferable in sequential deprotection strategies .

  • 2-N-Boc vs. 1-N-Boc Isomers (CAS: 134597-95-8 vs. 169954-68-1):
    The positional isomerism of the Boc group significantly impacts reactivity. The 2-N-Boc isomer exhibits higher steric hindrance at the 2-position, reducing nucleophilic attack rates compared to the 1-N-Boc variant .

(ii) Backbone Modifications
  • Azetidine Derivatives (CAS: 1408076-37-8):
    Replacing the propane backbone with an azetidine ring introduces rigidity, favoring applications in kinase inhibitors and GPCR-targeted drugs where conformational restriction is critical .

  • Butane vs. Propane Backbones (1-N-Boc-Butane-1,2-diamine hydrochloride):
    The extended butane chain enhances lipophilicity, improving membrane permeability in drug candidates. However, it may reduce solubility in aqueous media .

(iii) Stereochemical Considerations
  • S-2-N-Boc-propane-1,2-diamine hydrochloride (CAS: 1217631-35-0): The S-enantiomer is prioritized in asymmetric synthesis for chiral ligands or catalysts. Its stereoselectivity is critical in producing enantiopure pharmaceuticals, such as β-blockers or antiviral agents .

Biological Activity

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, also known as 1-N-Boc-2-methylpropane-1,2-diamine hydrochloride, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Chemical Formula : C₉H₂₁ClN₂O₂
  • CAS Number : 169954-68-1
  • Molecular Weight : 208.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a precursor in the synthesis of biologically active molecules, particularly in medicinal chemistry.

Target Interactions

  • Enzyme Modulation : The compound may influence enzyme activity by acting as a substrate or inhibitor.
  • Cell Signaling Pathways : It can potentially interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity

Study Example: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Study Example: Anticancer Activity

A recent publication explored the effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in increased rates of apoptosis, indicating its potential utility in cancer therapy.

Q & A

Q. What are the established synthetic routes for 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the primary amine followed by salt formation. A common approach includes:

Amino Group Protection : Reacting 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to selectively protect the primary amine .

Hydrochloride Salt Formation : Treating the Boc-protected intermediate with HCl in an ether solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity (>95%) .
  • Critical Parameters : pH control during Boc protection (pH 8–9) and stoichiometric excess of Boc₂O (1.2–1.5 eq) minimize side reactions .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₂₂ClN₂O₂: 259.12 g/mol) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) with UV detection at 210 nm .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; DMSO: >100 mg/mL) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability :
  • Thermal : Stable at ≤25°C; degradation observed >80°C (TGA data).
  • pH Sensitivity : Stable in acidic conditions (pH 2–6); Boc group hydrolyzes in strong bases (pH >10) .
  • Storage Recommendations : Desiccated at -20°C in amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound, particularly in scaling from milligram to gram quantities?

  • Methodological Answer :
  • Solvent Selection : Dichloromethane improves Boc protection efficiency compared to THF due to better solubility of intermediates .
  • Catalysis : Adding DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates Boc activation, reducing reaction time from 12 hrs to 4 hrs .
  • Scale-Up Challenges :
  • Heat Dissipation : Use jacketed reactors for exothermic Boc protection step.
  • Precipitation Control : Gradual HCl addition during salt formation prevents aggregation, improving crystallinity .
  • Yield Data :
Scale (mg)SolventCatalystYield (%)
100DCMNone72
1000DCMDMAP85
5000THF/DCM mixDMAP78

Q. What advanced analytical methods resolve structural ambiguities or impurities in this compound?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., diastereomeric impurities) .
  • X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding patterns in crystalline form .
  • LC-MS/MS : Identifies trace impurities (e.g., de-Boc byproducts) at <0.5% levels using MRM transitions .
  • Case Study : A 5% impurity (unprotected diamine) was traced to incomplete Boc protection; re-optimizing stoichiometry (Boc₂O: 1.5 eq) resolved this .

Q. How can contradictions in reported biological activity or synthetic yields be systematically addressed?

  • Methodological Answer :
  • Root-Cause Analysis :

Varied Protecting Group Strategies : Some protocols use Cbz instead of Boc, altering solubility and reactivity .

Salt Form Differences : Free base vs. hydrochloride salt impacts bioavailability in biological assays .

  • Experimental Replication :
  • Reproduce studies using identical reagents (e.g., Boc₂O from same supplier) and pH conditions.
  • Example : Conflicting IC₅₀ values (10 µM vs. 25 µM) in enzyme inhibition assays were attributed to buffer composition (Tris vs. PBS) .
  • Data Normalization : Report yields relative to starting material purity (HPLC-verified) and reaction scale .

Comparative Physicochemical Properties

Property2-N-Boc-2-Methylpropane-1,2-diamine HCl1-N-Boc-Butane-1,2-diamine HCltert-Butyl (3-methylazetidin-3-yl)carbamate HCl
Molecular FormulaC₁₀H₂₂ClN₂O₂C₉H₂₀ClN₂O₂C₁₀H₂₀ClN₂O₂
Exact Mass (g/mol)259.12245.10247.11
Solubility in Water (mg/mL)503045
Melting Point (°C)158–160142–145150–153
Stability (pH 7.4, 25°C)>48 hrs24 hrs>72 hrs

Key Considerations for Experimental Design

  • Protection/Deprotection : Boc groups are labile in acidic conditions; avoid TFA during peptide synthesis if retaining the Boc group is critical .
  • Salt Exchange : For biological assays, convert to free base using ion-exchange resins (e.g., Dowex) to improve membrane permeability .

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